molecular formula C18H15N3O2 B12921280 N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide CAS No. 88840-17-9

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide

Cat. No.: B12921280
CAS No.: 88840-17-9
M. Wt: 305.3 g/mol
InChI Key: BEMCFXUBBKGLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide ( 88840-17-9) is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.33 g/mol . This substance features a tetrahydropyrrolo[2,1-b]quinazolin-9-one core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential . Compounds based on the pyrrolo[2,1-b]quinazoline skeleton are of significant research interest due to their wide range of reported pharmacological activities. The quinazoline and quinazolinone classes of fused heterocycles are known to exhibit broad-spectrum biological properties, including anti-HIV, anticancer, antifungal, antibacterial, anti-inflammatory, and anticonvulsant activities . Specifically, 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline derivatives have been identified in scientific literature as a promising class of compounds. For instance, certain derivatives have been designed, synthesized, and evaluated as potent neuroprotective agents, functioning as NR2B-selective NMDA receptor antagonists . This makes such compounds valuable tools for neuroscience research, particularly in studies involving excitotoxicity and neurodegenerative pathways . Furthermore, related natural alkaloids like vasicine, which share the pyrrolo[2,1-b]quinazoline backbone, are potent acetylcholinesterase and butyrylcholinesterase inhibitors, suggesting potential research applications for related synthetic analogs in the context of cognitive disorders . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88840-17-9

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)benzamide

InChI

InChI=1S/C18H15N3O2/c22-17(12-5-2-1-3-6-12)19-13-8-9-15-14(11-13)18(23)21-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,22)

InChI Key

BEMCFXUBBKGLGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminobenzylamine Derivatives with Lactones

One established method involves the reaction of 2-aminobenzylamine with γ-butyrolactone or similar lactones under heating conditions in sealed tubes. This reaction forms the tetrahydropyrroloquinazoline skeleton through ring closure and amide formation steps. Subsequent condensation with benzaldehyde derivatives can introduce substituents on the quinazoline ring system, facilitating further functionalization toward the target compound.

Niementowski-Type Synthesis from Anthranilic Acid Derivatives

Anthranilic acid or its derivatives react with formamide or urea under heating (125–130°C) to yield dihydro-4-oxoquinazoline intermediates. These intermediates can be further elaborated by condensation with appropriate amines or aldehydes to build the fused pyrroloquinazoline system.

Use of Isatoic Anhydride and Amines

Representative Synthetic Procedure

A generalized synthetic sequence based on literature data is as follows:

Step Reagents & Conditions Outcome
1. Formation of quinazoline intermediate React 2-aminobenzylamine with γ-butyrolactone under sealed tube heating Formation of tetrahydropyrroloquinazoline core
2. Functionalization Condensation with benzaldehyde or related aldehydes Introduction of substituents on quinazoline ring
3. Benzoylation Treat amino intermediate with benzoyl chloride and triethylamine in DCM at 0°C to RT Formation of N-(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide

Detailed Research Findings and Yields

  • The cyclization reactions to form the pyrroloquinazoline core typically proceed with good to excellent yields (60–85%) under controlled heating and sealed tube conditions.
  • Benzoylation steps yield the benzamide derivatives in moderate to high yields (62–76%) , depending on the purity of intermediates and reaction conditions.
  • The use of dry solvents and inert atmosphere during acylation improves product stability and yield.
  • Alternative methods such as microwave-assisted synthesis have been reported for related quinazolinone derivatives, offering reduced reaction times and comparable yields, though specific data for this compound are limited.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Niementowski Synthesis Anthranilic acid + formamide Heat at 125–130°C Thermal cyclization 60–80% Forms dihydro-4-oxoquinazoline intermediate
Lactone Cyclization 2-Aminobenzylamine + γ-butyrolactone Sealed tube heating 100–150°C, several hours 65–85% Builds pyrroloquinazoline core
Isatoic Anhydride Route Isatoic anhydride + amines Reflux in ethyl orthoformate 1–6 hours reflux 60–75% Versatile for substituted quinazolines
Benzoylation Amino-pyrroloquinazoline + benzoyl chloride Triethylamine, DCM, 0°C to RT 6–12 hours reflux 62–76% Final step to introduce benzamide

Chemical Reactions Analysis

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

Anticancer Activity

Research indicates that compounds related to this compound exhibit cytotoxic effects against cancer cell lines. For instance:

  • A study demonstrated that similar tetrahydropyrroloquinazoline derivatives showed significant antiproliferative activity against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:

  • A derivative of this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead structure for developing new antibiotics .

Biological Research

This compound is valuable in biological research for understanding disease mechanisms and developing new therapeutic strategies.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in cancer progression. Studies have shown that it inhibits topoisomerase II activity:

  • Inhibition assays revealed that the compound effectively reduced the activity of topoisomerase II in vitro, which is crucial for DNA replication and repair processes in cancer cells .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of tetrahydropyrroloquinazoline derivatives:

  • Experimental models of neurodegenerative diseases demonstrated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential in treating conditions like Alzheimer's disease .

Material Science Applications

Beyond biological applications, this compound has implications in material science.

Organic Electronics

The unique structure of this compound allows it to be used in organic electronic devices:

  • Studies have explored its use as a semiconductor material in organic light-emitting diodes (OLEDs), where it exhibited favorable electronic properties and stability under operational conditions .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli
Biological ResearchEnzyme InhibitionInhibits topoisomerase II activity
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Material ScienceOrganic ElectronicsSuitable for use in OLEDs with favorable properties

Mechanism of Action

The mechanism of action of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Two closely related compounds have been identified:

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)propanamide Sesquihydrate (GABJAX)

  • Substituent : Propanamide group at position 7.
  • Crystallographic Data : Exhibits complanarity (coplanarity) between the benzene and pyrimidine rings, akin to the title compound. The sesquihydrate form stabilizes the crystal lattice via hydrogen bonding with water molecules.
  • Interactions: Engages in π–π stacking between adjacent aromatic systems, similar to the benzamide derivative.

3b-Hydroxy-7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Monohydrate (HIHLIT)

  • Substituent : Methoxy group at position 7.
  • Crystallographic Data: Retains the planar quinazolinone core but lacks an amide functional group. The methoxy substituent induces minor electronic perturbations without significantly altering ring complanarity.
  • Interactions : Demonstrates weaker π–π stacking compared to benzamide and propanamide derivatives due to reduced electron-withdrawing effects of the methoxy group .

Structural and Functional Contrasts

Parameter N-(9-Oxo-...)benzamide GABJAX HIHLIT
Substituent Benzamide Propanamide Methoxy
Planarity High (benzene-pyrimidine) High High
π–π Stacking Strength Strong (bulky benzamide) Moderate (flexible chain) Weak (electron-donating)
Hydrogen Bonding Amide-water interactions Propanamide-water Methoxy-water
Solubility Likely lower (aromaticity) Higher (shorter chain) Moderate

Research Findings and Implications

Substituent-Driven Properties :

  • The benzamide group in the title compound enhances aromatic stacking but may reduce solubility due to increased hydrophobicity.
  • Propanamide (GABJAX) balances stacking and solubility, making it a candidate for further pharmacological optimization.
  • Methoxy (HIHLIT) serves as a minimalistic substituent, useful for studying electronic effects without steric interference.

The benzamide variant, with its robust stacking capacity, could target proteins with extended aromatic binding pockets .

Biological Activity

N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide is a compound derived from the pyrroloquinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a tetrahydropyrroloquinazoline moiety. Its molecular formula is C12H10N2O3C_{12}H_{10}N_2O_3, and it has a molecular weight of 230.22 g/mol. The structure contributes to its interactions with biological targets.

1. Anticholinesterase Activity

Research indicates that compounds related to this compound exhibit significant anticholinesterase activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission, potentially alleviating symptoms associated with cognitive decline.

  • Mechanism : The compound acts as a reversible inhibitor of AChE, with studies showing varying IC50 values depending on structural modifications.
CompoundIC50 Value (µM)Reference
This compound22.85 ± 2.37
Vasicine38.9 (24h)

2. Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria.

  • Findings : In vitro studies demonstrated that derivatives of vasicine and related compounds exhibit varying degrees of antiplasmodial activity:
CompoundIC50 Value (µg/mL) (24h)Reference
VA-1 (derivative)6.0
Vasicine38.9
Vasicinone89.8

3. Antioxidant Activity

Antioxidant properties have been attributed to the compound due to its ability to scavenge free radicals and reduce oxidative stress.

  • Methodology : Various assays such as DPPH and ABTS radical scavenging tests have been employed to evaluate antioxidant capacity.

4. Other Pharmacological Effects

In addition to the aforementioned activities, this compound may exhibit:

  • Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory pathways.
  • Antimicrobial properties : Preliminary studies suggest efficacy against certain bacterial strains.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Vasicine : A comprehensive analysis of vasicine's metabolism revealed multiple metabolites retaining AChE inhibitory activity but at reduced potency compared to the parent compound . This underscores the importance of structural integrity for biological efficacy.
  • Antiplasmodial Evaluation : A study focusing on semi-synthetic derivatives showed that specific modifications in the chemical structure significantly enhanced antiplasmodial activity against P. falciparum, indicating a pathway for drug development targeting malaria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide, and what key intermediates are involved?

  • Methodology : The compound can be synthesized via Reissert-type condensations or rearrangement reactions. For example, Wu (1975) demonstrated that 1,2-dihydroquinoline derivatives undergo thermal or acid-catalyzed rearrangements to form pyrrolo[2,1-b]quinazoline scaffolds. Key intermediates include 1,2-dihydroquinolines and imidoyl derivatives, which are functionalized at the 7-position with benzamide groups via nucleophilic substitution or coupling reactions .
  • Analytical Validation : Confirm intermediate structures using 1H^1H-NMR (e.g., characteristic shifts for the pyrrolo-quinazoline ring at δ 3.8–4.2 ppm) and LC-MS for purity (>95%) before proceeding to final coupling steps.

Q. How is the crystal structure of related pyrrolo[2,1-b]quinazoline derivatives determined, and what conformational features are observed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Ma et al. (2008) resolved the structure of a related compound, (S)-ethyl 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate, revealing a distorted half-chair conformation in the quinazoline ring and an envelope conformation in the five-membered ring. Intermolecular C–H⋯N hydrogen bonding stabilizes the lattice .
  • Practical Tips : Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. Ensure data-to-parameter ratios >7.6 and R-factors <0.05 for high reliability .

Q. What spectroscopic techniques are critical for characterizing N-(9-Oxo-pyrroloquinazolin-7-yl)benzamide?

  • Methodology :

  • UV-Vis : Detect π→π* transitions in the quinazoline core (λ~250–300 nm).
  • IR : Identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and N–H bending (amide I/II bands).
  • 1H^1H- and 13C^{13}C-NMR : Assign resonances for the benzamide substituent (e.g., aromatic protons at δ 7.5–8.0 ppm) and the fused pyrrolo-quinazoline system.
    • Reference Data : Compare with spectra of vasicine (C11_{11}H12_{12}N2_2O2_2), a structurally related alkaloid, to validate key functional groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for pyrrolo[2,1-b]quinazoline synthesis?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model intermediates and transition states. For example, conflicting proposals for the rearrangement of 1,2-dihydroquinolines () can be tested by comparing activation energies of alternative pathways. Validate results with kinetic isotope effects (KIEs) or trapping experiments .
  • Case Study : A 2021 study on Sida alkaloids used DFT to confirm a [1,3]-hydride shift as the rate-determining step in the biosynthesis of 1,2,3,9-tetrahydropyrroloquinazolines .

Q. What strategies optimize the enantiomeric purity of chiral pyrrolo[2,1-b]quinazoline derivatives?

  • Methodology :

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., (S)-proline) during cyclization steps to induce stereoselectivity at the 3-position (see for (R)-3-hydroxy derivatives).
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
    • Data Interpretation : Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry. For example, (S)-ethyl 1-carboxylate derivatives achieved >98% ee using these methods .

Q. How do structural modifications at the 7-position (benzamide group) influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the benzamide ring. Test in vitro for antioxidant or anti-inflammatory activity using DPPH radical scavenging and COX-2 inhibition assays.
  • Key Findings : highlights that hydroxylation at the 3-position (as in vasicinol) enhances antioxidant capacity by 40% compared to non-hydroxylated analogs. Similarly, bulky substituents at the 7-position may reduce membrane permeability .

Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?

  • Methodology :

  • High-Throughput Screening : Use solvent-drop grinding or cooling crystallization in 96-well plates to generate polymorphs.
  • Synchrotron XRD : Resolve subtle lattice variations (e.g., hydrogen-bonding networks) with high-resolution data (λ = 0.7–1.0 Å).
    • Case Study : A 2008 study on a related quinazoline derivative identified two polymorphs with divergent solubility profiles (5-fold difference in aqueous solubility) due to C–H⋯O vs. C–H⋯N packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.